Di(2-Tetrahydrofurylmethyl)amine

Description

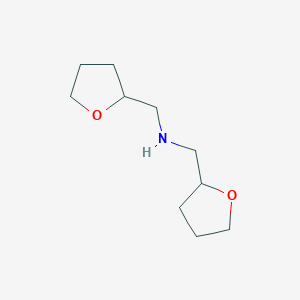

Structure

2D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)-N-(oxolan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEPBZLOVVHVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968097 | |

| Record name | 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-16-8 | |

| Record name | NSC6772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC425 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Di 2 Tetrahydrofurylmethyl Amine and Analogous Structures

Classical and Contemporary Amine Synthesis Approaches

The formation of Di(2-Tetrahydrofurylmethyl)amine, a secondary amine, can be achieved through various synthetic routes, each with its own set of advantages and mechanistic intricacies. These methods range from classical reductive aminations to modern catalytic strategies.

Reductive Amination Protocols for this compound Formation

Reductive amination is a cornerstone method for amine synthesis, involving the reaction of a carbonyl compound or an alcohol with an amine or ammonia (B1221849) in the presence of a reducing agent. The synthesis of this compound via this protocol typically proceeds in a stepwise manner, beginning with the formation of the primary amine, Tetrahydrofurfurylamine (B43090).

The primary amine precursor is often synthesized from biomass-derived molecules like furfural (B47365) or furfuryl alcohol. rsc.org For instance, the reductive amination of furfural can yield furfurylamine (B118560), which is subsequently hydrogenated to Tetrahydrofurfurylamine. rsc.org Alternatively, direct amination of furfuryl alcohol can produce the desired primary amine. rsc.org

The general mechanism for the reductive amination of an alcohol involves three key steps:

Catalytic dehydrogenation of the alcohol (e.g., Tetrahydrofurfuryl alcohol) to its corresponding aldehyde (Tetrahydrofurfural). researchgate.netmdpi.com

Condensation of the aldehyde intermediate with an amine (in this case, either ammonia to form the primary amine or Tetrahydrofurfurylamine to form the secondary amine) to generate an imine. researchgate.net

Hydrogenation of the imine to the final amine product. researchgate.netmdpi.com

The formation of the secondary amine, this compound, occurs when Tetrahydrofurfurylamine acts as the nucleophile, reacting with the Tetrahydrofurfural intermediate. Controlling the reaction conditions, such as the ratio of ammonia to the furanic substrate, is crucial to influence the product distribution between primary and secondary amines. rsc.org An excess of ammonia generally favors the formation of the primary amine by inhibiting side reactions. rsc.org

Several catalytic systems have been explored for the reductive amination of furan-based precursors. Nickel-based catalysts, in particular, have demonstrated high efficacy.

| Catalyst | Substrate | Product | Yield | Conditions | Reference |

| Raney® Ni | Furfuryl Alcohol | Tetrahydrofurfurylamine | 94.0% | 1.0 MPa H₂, NH₃ | rsc.orgresearchgate.net |

| Raney® Ni | Furfuryl Alcohol | Furfurylamine | 78.8% | No added H₂ | rsc.orgresearchgate.net |

| Rh/Al₂O₃ | Furfural | Furfurylamine | ~92% | 80 °C, 2 h | rsc.org |

| NiSi-T | Furfural | Furfurylamine | 94.2% | 90 °C, NH₃/FAL ratio 2.4 | rsc.org |

| Ru/Al₂O₃ | Furoin | 2-amino-1,2-di(furan-2-yl)ethan-1-ol | 47% | 140 °C, 2 h, NH₃/H₂ | cardiff.ac.uk |

Nucleophilic Substitution Pathways in Amine Synthesis

Amines can also be synthesized via nucleophilic substitution reactions, where an amine or a surrogate acts as a nucleophile to displace a leaving group from an alkyl halide. libretexts.org For the synthesis of this compound, this could theoretically involve the reaction of Tetrahydrofurfurylamine with a Tetrahydrofurfuryl halide (e.g., 2-(chloromethyl)tetrahydrofuran).

A significant challenge in using ammonia as the nucleophile with an alkyl halide is the potential for multiple alkylations. The primary amine formed is often more nucleophilic than ammonia, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org

To achieve a more controlled synthesis of the primary amine precursor, the Gabriel synthesis offers a robust alternative. This method utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org The phthalimide ion, being a stable and effective nucleophile, displaces a halide from a substrate like 2-(chloromethyl)tetrahydrofuran. The resulting N-alkylated phthalimide can then be hydrolyzed (often under basic conditions) to release the primary amine, Tetrahydrofurfurylamine, and the phthalate (B1215562) salt, which can be easily separated. libretexts.org

Catalytic Amination Reactions, including Allylic and Direct Amination of Alcohols

Direct catalytic amination of alcohols, also known as the "hydrogen-borrowing" or "hydrogen-transfer" strategy, is an atom-efficient and environmentally benign method for amine synthesis. mdpi.comresearchgate.net This process avoids the need to pre-form a carbonyl compound or use an external reducing agent, as the hydrogen required for the reduction step is temporarily "borrowed" from the starting alcohol. mdpi.com

The mechanism proceeds through the initial dehydrogenation of the alcohol on a metal catalyst surface to form an aldehyde intermediate. This reactive intermediate then condenses with an amine or ammonia to form an imine, which is subsequently hydrogenated by the catalyst using the previously borrowed hydrogen. researchgate.netmdpi.com Water is the only major byproduct, highlighting the high atom economy of this route. researchgate.net

Raney® Ni has been identified as a particularly effective heterogeneous catalyst for the direct amination of furfuryl alcohol. rsc.orgresearchgate.netrsc.org By controlling the presence and pressure of external hydrogen, the reaction can be selectively steered towards either furfurylamine (preserving the furan (B31954) ring) or Tetrahydrofurfurylamine (saturating the furan ring). rsc.orgresearchgate.net The synthesis of this compound would occur in this system through the subsequent reaction of the initially formed Tetrahydrofurfurylamine with another molecule of the alcohol-derived aldehyde intermediate.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound is intrinsically linked to the chemistry of its furan-based precursors, primarily Tetrahydrofurfuryl alcohol.

Derivatization from Tetrahydrofurfuryl Alcohol Precursors

Tetrahydrofurfuryl alcohol is the key starting material for producing this compound through reductive amination pathways. This alcohol is readily available and can be derived from the hydrogenation of furfuryl alcohol, a platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. researchgate.net

The catalytic conversion of furfuryl alcohol to Tetrahydrofurfuryl alcohol is a critical step. Studies using density functional theory and microkinetic modeling on nickel catalysts have shown that the surface structure of the catalyst significantly influences selectivity. umn.edu Terrace sites on the nickel catalyst favor the hydrogenation of the furan ring to produce Tetrahydrofurfuryl alcohol. umn.edudoi.org In contrast, corner sites tend to favor C-OH bond scission. umn.edu This understanding allows for the rational design of catalysts to maximize the yield of the desired alcohol precursor.

Strategic Amine Protection and Deprotection Techniques in Complex Syntheses

In multi-step syntheses, the nucleophilic and basic nature of amines can interfere with desired chemical transformations elsewhere in the molecule. Therefore, the temporary masking of the amine functionality using a protecting group is a common and vital strategy. nih.gov

Several protecting groups are available for amines, with the choice depending on the specific reaction conditions that the protected molecule must endure. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups, installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukyoutube.com It is stable to a wide range of non-acidic conditions and is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk

Cbz (Carboxybenzyl): Installed using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and mildly basic conditions. Its key advantage is its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), a method orthogonal to the acid-labile Boc group. masterorganicchemistry.comfishersci.co.uk

Fmoc (9-fluorenylmethyloxycarbonyl): This group is notably labile to basic conditions, typically being removed with a solution of piperidine (B6355638) in an organic solvent. masterorganicchemistry.com

The protection of a secondary amine like this compound would follow these standard protocols. For example, if a subsequent reaction required strongly basic conditions, a Boc or Cbz group would be appropriate. Conversely, if a reaction involved hydrogenation, a Boc group would be preferred over a Cbz group. The ability to selectively protect and deprotect amines is fundamental to achieving complex molecular architectures. nih.gov

Advanced Synthetic Methodologies

The synthesis of complex amines such as this compound and its analogs has evolved significantly, moving beyond classical methods to more sophisticated and efficient strategies. Advanced methodologies now focus on achieving high levels of stereocontrol, particularly in the construction of chiral amine centers, through catalyst-driven processes. These approaches are critical for accessing enantiomerically pure compounds, which are often required in pharmaceutical and materials science applications.

Asymmetric Synthesis of Chiral Amine Centers

The creation of a stereogenic center at the nitrogen atom or on its substituents is a key challenge in amine synthesis. Asymmetric synthesis provides a direct route to enantiomerically enriched chiral amines, circumventing the need for classical resolution techniques. nih.govyale.edu Two predominant strategies in this area are the use of chiral auxiliaries and the catalytic asymmetric hydrogenation of prochiral precursors.

A widely adopted method involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). yale.edunih.gov This approach involves the condensation of the chiral sulfinamide with a ketone or aldehyde, followed by nucleophilic addition or reduction, and subsequent removal of the auxiliary to yield the desired chiral amine. nih.gov This method is valued for its broad applicability and the high diastereoselectivity often achieved.

Another powerful technique is the asymmetric hydrogenation of prochiral imines, which are direct precursors to amines. This method is one of the most efficient and atom-economical ways to prepare valuable α-chiral amines. chinesechemsoc.org The success of this approach hinges on the development of effective chiral catalysts that can differentiate between the two faces of the imine. For instance, the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines serves as a direct pathway to chiral amines with a furan moiety, which can be subsequently reduced to the corresponding tetrahydrofuran (B95107) structure. acs.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of molecules containing tetrahydrofuran (THF) rings. epa.govacs.org Bifunctional organocatalysts, such as those based on cinchona alkaloids, can mediate the catalytic asymmetric cycloetherification of substrates like ε-hydroxy-α,β-unsaturated ketones to produce chiral THF structures with excellent enantioselectivity, even at low catalyst loadings. acs.org

Catalyst-Controlled Synthetic Pathways

The precise control of synthetic outcomes is largely governed by the choice of catalyst. In the asymmetric synthesis of chiral amines, transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are paramount. nih.govacs.org These catalysts, when combined with chiral ligands, create a chiral environment that directs the stereochemical course of the reaction, leading to high enantiomeric excess (ee).

Asymmetric hydrogenation of imines is a prime example of a catalyst-controlled pathway. chinesechemsoc.orgyoutube.com Imines can be challenging substrates due to potential E/Z isomerization and product inhibition. nih.gov However, significant progress has been made through the design of sophisticated chiral ligands. For example, iridium complexes paired with chiral phosphine-oxazoline ligands or spiro phosphine-amine-phosphine ligands have proven highly effective for the asymmetric hydrogenation of various imine types, including challenging dialkyl imines. nih.govchinesechemsoc.org

A study by Mazuela et al. demonstrated the iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines using an Ir/(S,S)-f-Binaphane catalyst. This system efficiently hydrogenated numerous imines, affording chiral amines with up to 90% ee. acs.org The resulting chiral furfurylamine derivatives are direct precursors to the analogous tetrahydrofurfurylamines.

The table below summarizes representative catalyst systems used in the asymmetric hydrogenation of imines, highlighting the catalyst, chiral ligand, and the achieved enantioselectivity.

Organocatalysis offers a complementary, metal-free approach. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can catalyze reactions through the formation of transient iminium ions, enabling highly stereoselective transformations like Michael additions or Friedel-Crafts alkylations to build complex chiral structures. mdpi.com Similarly, bifunctional organocatalysts that utilize hydrogen bonding have been developed for the asymmetric synthesis of tetrahydrofuran rings through cycloetherification, providing a direct route to key structural motifs found in this compound analogs. acs.org

The table below details examples of organocatalytic systems for the synthesis of relevant chiral structures.

These advanced, catalyst-controlled pathways represent the forefront of synthetic chemistry, enabling the efficient and highly selective production of complex chiral amines and their analogs.

Reactivity Studies and Mechanistic Investigations of Di 2 Tetrahydrofurylmethyl Amine

Fundamental Reactivity of the Secondary Amine Functionality

The secondary amine group is the primary site of reactivity in Di(2-tetrahydrofurylmethyl)amine, governing its behavior as a nucleophile and a base.

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to this compound, allowing it to react with a variety of electrophilic species. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This trend is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom.

However, the presence of the two tetrahydrofurylmethyl groups is expected to modulate this reactivity. The oxygen atom in the tetrahydrofuran (B95107) (THF) ring exerts an electron-withdrawing inductive effect, which can decrease the electron density on the nitrogen and thereby reduce its nucleophilicity compared to simple dialkylamines like diethylamine (B46881). masterorganicchemistry.com This effect is observed when comparing the nucleophilicity of piperidine (B6355638) with morpholine (B109124), where the oxygen in morpholine reduces its nucleophilicity significantly. masterorganicchemistry.com

As a potent nucleophile, this compound is expected to participate in nucleophilic substitution reactions (SN2) with suitable electrophiles, such as alkyl halides. youtube.comyoutube.com The reaction involves the attack of the amine's lone pair on the electrophilic carbon, displacing a leaving group. This reaction can proceed further, with the initial secondary amine product potentially acting as a nucleophile itself, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the electrophile is used. youtube.com

The basicity of an amine is a measure of its ability to accept a proton. This property is quantitatively expressed by the pKa of its conjugate acid (pKaH); a higher pKaH value indicates a stronger base. masterorganicchemistry.compressbooks.pub Simple aliphatic amines typically have pKaH values in the range of 10 to 11. pressbooks.pub

Table 1: Comparison of pKa Values for Selected Amines and Related Compounds

| Compound | Structure | pKa of Conjugate Acid (pKaH) | Reference |

|---|---|---|---|

| Diethylamine | (CH₃CH₂)₂NH | 10.9 | masterorganicchemistry.com |

| Piperidine | C₅H₁₀NH | 11.1 | libretexts.org |

| Morpholine | C₄H₈ONH | 8.4 | masterorganicchemistry.com |

| Pyrrolidine | C₄H₈NH | 11.3 | scispace.com |

| Triethylamine | (CH₃CH₂)₃N | 10.7 | libretexts.org |

The secondary amine functionality of this compound allows for several important chemical transformations, including N-acylation and N-dealkylation.

N-Acylation: This reaction involves the introduction of an acyl group onto the nitrogen atom, forming an amide. N-acylation can be achieved using various acylating agents, such as acid chlorides, anhydrides, or isocyanates. For instance, rhodium(III)-catalyzed amidation of C-H bonds with isocyanates has been developed for the synthesis of amides, a transformation applicable to secondary amines. nih.gov Ketenes also react with amines to form amides. masterorganicchemistry.com These reactions are fundamental in organic synthesis for the formation of stable amide linkages.

N-Dealkylation: The removal of one of the tetrahydrofurylmethyl groups is a challenging but important transformation. researchgate.netrug.nl Several methods exist for the N-dealkylation of tertiary and secondary amines. nih.govdntb.gov.ua The von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN) followed by hydrolysis, is a classic method for cleaving N-alkyl groups. nih.gov Another common approach involves the use of chloroformates, such as phenyl or 2,2,2-trichloroethyl chloroformate, to form a carbamate (B1207046) intermediate, which is then cleaved to yield the secondary amine. nih.gov

Table 2: Summary of Key Functional Group Transformations for Secondary Amines

| Transformation | Reagents | Product Type | General Mechanism |

|---|---|---|---|

| N-Alkylation (Exhaustive Methylation) | Excess Methyl Iodide (CH₃I), then Ag₂O, H₂O | Tertiary Amine / Quaternary Ammonium Salt | Nucleophilic substitution (SN2) |

| N-Acylation | Acid Chloride (RCOCl), Isocyanate (R-N=C=O) | Amide | Nucleophilic acyl substitution |

| N-Dealkylation (von Braun) | 1. Cyanogen Bromide (BrCN) 2. Hydrolysis (H₂O) | Primary Amine | Formation of a cyanamide (B42294) intermediate followed by hydrolysis |

| N-Dealkylation (Chloroformate) | 1. ClCOOR 2. Cleavage (e.g., H₂/Pd, Zn/AcOH) | Primary Amine | Formation of a carbamate intermediate followed by cleavage |

| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O), Formic Acid (HCOOH) | N-Methylated Tertiary Amine | Reductive amination via an iminium ion intermediate wikipedia.org |

Chemical Reactivity of the Tetrahydrofuran Ring System

The tetrahydrofuran (THF) rings in this compound are generally stable ether linkages. However, under certain conditions, they can undergo specific reactions.

Oxidation: Ethers, including THF, can react with oxygen to form hydroperoxides and subsequently explosive peroxides. chemicalbook.com This process is often slow but can be a safety concern, particularly if the compound is stored for extended periods.

Metalation: The protons on the carbons adjacent to the ether oxygen (C2 and C5) can be abstracted by strong bases. For example, THF itself can be lithiated with n-butyllithium. chemicalbook.com This suggests that the α-protons in the THF rings of this compound could potentially be reactive towards strong organometallic bases.

Ring-Opening Reactions: The THF ring can be opened under various conditions. This can be achieved with reagents like magnesium bromide and acetic anhydride. chemicalbook.com More recently, frustrated Lewis pairs (FLPs) have been shown to effectively catalyze the ring-opening of THF. nih.govresearchgate.net Theoretical studies suggest that the reaction proceeds via initial activation of the THF oxygen by the Lewis acidic center, followed by nucleophilic attack from the Lewis basic center. nih.gov While these reactions are known for THF itself, their applicability to this compound would also depend on the competing reactivity of the secondary amine. Studies on epoxy-amine polymerization in THF as a solvent indicated that the THF ring remained chemically inert under those specific reaction conditions, highlighting its relative stability. researchgate.net

Elucidation of Reaction Mechanisms and Transition State Analysis

While specific mechanistic studies and transition state analyses for reactions involving this compound are not prominently featured in the literature, the mechanisms for the reactions of its constituent functional groups are well-established.

The Eschweiler-Clarke reaction , a method for N-methylation, proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde. This ion is then reduced by formic acid, which acts as a hydride donor, irreversibly producing the methylated amine and carbon dioxide. wikipedia.org The mechanism precludes the formation of quaternary ammonium salts. wikipedia.org

For THF ring-opening by intramolecular FLPs , density functional theory (DFT) studies have been employed to investigate the reaction mechanism. nih.govresearchgate.net These studies indicate that the reaction proceeds through a transition state where the THF oxygen is coordinated to the Lewis acid (e.g., Al) and the Lewis base (e.g., P) attacks one of the α-carbons. nih.gov Energy decomposition analysis suggests that the bonding interaction is dominated by a donor-acceptor model. researchgate.net The activation barrier is influenced by the distance between the Lewis acidic and Lewis basic centers in the FLP. nih.govresearchgate.net

The mechanism of N-dealkylation via the von Braun reaction involves the nucleophilic attack of the amine nitrogen on the cyanogen bromide, leading to the formation of a quaternary ammonium salt intermediate. This is followed by the attack of the bromide ion on one of the α-carbons of the alkyl group, cleaving the C-N bond and forming an alkyl bromide and a disubstituted cyanamide. Subsequent hydrolysis of the cyanamide yields the dealkylated amine. nih.gov

These established mechanisms provide a strong basis for understanding and predicting the reactive pathways of this compound in various chemical transformations.

Computational Chemistry and Theoretical Studies of Di 2 Tetrahydrofurylmethyl Amine

Electronic Structure and Conformational Analysis

The electronic structure of Di(2-Tetrahydrofurylmethyl)amine is dictated by the interplay of the electron-donating secondary amine group and the two tetrahydrofurylmethyl substituents. The nitrogen atom possesses a lone pair of electrons, which is central to its basicity and nucleophilicity. The oxygen atoms within the tetrahydrofuran (B95107) (THF) rings also have lone pairs, contributing to the molecule's ability to coordinate with metal ions.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-suited to explore the potential energy surface of such molecules. researchgate.net For N-substituted 1,3-oxazines, a related heterocyclic system, computational studies have shown that the preference for axial or equatorial substitution depends on the size of the substituent and the polarity of the solvent. researchgate.net By analogy, the conformational preferences of the tetrahydrofurfuryl groups in this compound are expected to be influenced by steric interactions between the two rings and solvent effects.

A systematic conformational search would likely identify several stable conformers with varying orientations of the THF rings relative to the amine nitrogen. The relative energies of these conformers would determine their population at a given temperature.

Table 1: Predicted Dominant Conformational Features of this compound

| Feature | Predicted Characteristic | Basis of Prediction |

| THF Ring Pucker | Envelope and Twist conformations | Analogy with computational studies of furanoside rings. frontiersin.orgnih.gov |

| N-C Bond Rotation | Multiple low-energy rotational isomers (rotamers) | General principles of conformational analysis for flexible molecules. |

| Overall Shape | Globular and extended conformations possible | Analogy with computational studies of bis-cyclic peptides. nih.gov |

| Influence of Solvent | Polar solvents may favor more extended conformers | General principles of solvation and conformational analysis. researchgate.net |

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical studies can elucidate the step-by-step mechanisms of chemical reactions involving this compound. As a secondary amine, it can participate in a variety of reactions, including nucleophilic substitution, addition, and acid-base reactions.

Nucleophilic Reactions: The lone pair on the nitrogen atom makes it a potent nucleophile. Computational studies on the reaction of amines with electrophiles, such as alkyl halides or carbonyl compounds, typically show a concerted or stepwise mechanism involving the formation of a new carbon-nitrogen bond. masterorganicchemistry.com The reaction mechanism can be analyzed by locating the transition state structure and calculating the activation energy. nih.govsmu.edu For instance, in an SN2 reaction with an alkyl halide, the reaction would proceed through a single transition state.

Acid-Base Reactions: The basicity of the amine can be studied by modeling its protonation. The reaction pathway for proton abstraction from an acid can be mapped, and the thermodynamics of the reaction can be calculated to determine the pKa.

Oxidation Reactions: The electrochemical oxidation of aliphatic amines has been studied computationally, revealing mechanisms that involve the formation of a radical cation intermediate. usfq.edu.ec Similar pathways could be investigated for this compound.

The reaction mechanism can be partitioned into distinct phases: contact, preparation, transition state, product adjustment, and separation, providing a detailed understanding of the chemical transformation. nih.govsmu.edu

Prediction of Reactivity and Selectivity Profiles

Computational chemistry allows for the prediction of the reactivity of different sites within the this compound molecule. This is often achieved through the analysis of various calculated molecular properties.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is typically localized on the nitrogen atom's lone pair, indicating that this is the primary site for electrophilic attack. The LUMO distribution would indicate the most likely sites for nucleophilic attack on the molecule (or its protonated form).

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. For this compound, the ESP would show a region of negative potential around the nitrogen lone pair, confirming its nucleophilicity. The oxygen atoms of the THF rings would also exhibit negative potential.

Fukui Functions: These are used to predict the local reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attack.

Table 2: Predicted Reactivity Profile of this compound

| Site | Predicted Reactivity | Computational Descriptor |

| Nitrogen Atom | High nucleophilicity and basicity | High HOMO density, negative electrostatic potential |

| THF Oxygen Atoms | Lewis basicity, hydrogen bond acceptor | Negative electrostatic potential |

| Alpha-Carbons to Nitrogen | Susceptible to oxidation | Analysis of radical cation stability |

| C-H Bonds | Potential for hydrogen abstraction | Calculation of bond dissociation energies |

Computational Determination of Thermodynamic and Kinetic Parameters (e.g., Dissociation Constants)

Quantum chemical calculations can provide estimates of various thermodynamic and kinetic parameters.

Dissociation Constants (pKa): The pKa of an amine is a measure of the acidity of its conjugate acid. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in solution. Various theoretical models, from semi-empirical methods like PM6 to high-level DFT calculations with continuum solvation models, have been used for pKa prediction of amines. nih.govuregina.carsc.org For secondary amines, the accuracy of these predictions can be challenging, with mean absolute deviations often in the range of 0.5 to 1.0 pKa units. nih.gov

Table 3: Comparison of Computational Methods for Amine pKa Prediction

| Method | General Accuracy for Secondary Amines (Mean Absolute Deviation) | Reference |

| PM6-based methods | 0.5 - 1.0 pKa units | nih.gov |

| DFT with continuum solvation | Can be accurate, but depends on functional and model | rsc.org |

| Artificial Neural Network (ANN) models | Can be highly accurate with appropriate training data (RMS error ~0.17) | uregina.ca |

Other Thermodynamic Parameters: Enthalpy of formation, entropy, and heat capacity can also be computed. researchgate.netnist.gov These calculations often involve frequency analysis of the optimized molecular geometry to determine vibrational contributions to the thermodynamic functions.

Kinetic Parameters: The activation energies for various reactions, as determined from the calculated transition state energies, can be used in transition state theory to estimate reaction rate constants.

Modeling of Ligand-Metal Interactions and Coordination Properties

The presence of a central nitrogen donor and two ether oxygen atoms makes this compound a potential tridentate (N,O,O) ligand for metal ions. Computational modeling can provide significant insights into its coordination chemistry.

Coordination Modes: DFT calculations can be used to optimize the geometry of metal complexes with this compound, revealing the preferred coordination modes. The flexibility of the tetrahydrofurfuryl arms would allow it to adapt to the coordination sphere of various metal ions. It is likely to form chelate rings with metal cations.

Binding Energies: The strength of the ligand-metal interaction can be quantified by calculating the binding energy of the complex. This involves computing the energies of the free ligand, the free metal ion, and the metal-ligand complex.

Electronic and Structural Effects of Coordination: Upon coordination to a metal, the electronic structure and geometry of the ligand will be perturbed. These changes can be analyzed through computational methods. For example, changes in bond lengths, bond angles, and vibrational frequencies upon complexation can be predicted.

Computational studies on the interaction of similar ether- and amine-containing ligands with alkali metals have shown that the solvent plays a crucial role in the stability and structure of the resulting complexes. researchgate.net Similar effects would be expected for complexes of this compound.

Di 2 Tetrahydrofurylmethyl Amine in Ligand Design and Coordination Chemistry

Catalytic Applications of Di 2 Tetrahydrofurylmethyl Amine and Its Derivatives

Organocatalysis Mediated by Amine Functionality

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. Secondary amines are a prominent class of organocatalysts, capable of activating carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.

The secondary amine functionality in Di(2-tetrahydrofurylmethyl)amine is the key to its potential as an organocatalyst. In a manner analogous to well-studied secondary amine catalysts like proline, it can react reversibly with aldehydes or ketones to form reactive intermediates. youtube.com

Enamine Catalysis: In the presence of a ketone or aldehyde, this compound can form an enamine. This process increases the energy of the highest occupied molecular orbital (HOMO) of the substrate, making the α-carbon more nucleophilic and facilitating reactions with electrophiles. This pathway is central to many classic carbon-carbon bond-forming reactions.

Aldol (B89426) Reaction: The enamine formed from a ketone and this compound can attack an aldehyde, leading to the formation of a β-hydroxy ketone after hydrolysis of the resulting iminium intermediate. wikipedia.orgyoutube.com The reaction is typically reversible. youtube.com A general representation of an amine-catalyzed aldol reaction is shown below.

Iminium Ion Catalysis: Alternatively, when reacting with α,β-unsaturated aldehydes or ketones, secondary amines can form iminium ions. This formation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, activating it for nucleophilic attack. This mode of catalysis is effective for conjugate addition reactions.

The general mechanisms for enamine and iminium ion catalysis are foundational to organocatalysis. youtube.com The specific effectiveness of this compound in these roles would depend on factors like the steric bulk of the tetrahydrofurfuryl groups and their influence on the stability and reactivity of the key intermediates.

For a catalyst to induce enantioselectivity, it must be chiral. Achiral this compound would not be expected to favor the formation of one enantiomer over the other. However, if the tetrahydrofurfuryl rings are derived from a chiral source, the resulting chiral amine could serve as an effective asymmetric organocatalyst.

The principles of asymmetric organocatalysis rely on the chiral catalyst creating a diastereomeric transition state with the substrate, which lowers the activation energy for the formation of one enantiomer. youtube.com Chiral secondary amines, such as derivatives of proline or binaphthyl-based amines, have been successfully used in a wide array of enantioselective transformations. youtube.comrsc.org

The development of chiral bifunctional secondary amine catalysts, which contain an additional functional group capable of interacting with the substrate (e.g., through hydrogen bonding), has been a significant advancement. rsc.org A chiral version of this compound could theoretically create a well-defined chiral pocket, with the tetrahydrofuran (B95107) oxygens potentially participating in hydrogen bonding to orient the substrate in the transition state, thus controlling the stereochemical outcome of reactions like aldol or Michael additions. The first enantioselective organocatalytic hydride reduction and reductive amination reactions have been successfully developed using chiral catalysts. nih.govnih.gov

Transition Metal Catalysis Involving this compound Ligands

The nitrogen and oxygen atoms in this compound make it a potential ligand for transition metal catalysis. The lone pair on the nitrogen atom can coordinate to a metal center, and the oxygen atoms of the tetrahydrofuran rings could also participate in binding, potentially making it a bidentate or tridentate chelating ligand.

The structure of a ligand framework plays a critical role in determining the outcome of a transition metal-catalyzed reaction. Key factors include:

Steric Hindrance: The bulky tetrahydrofurfuryl groups would create a specific steric environment around the metal center. This can influence substrate binding, control the number of substrates that can coordinate, and affect the regioselectivity and stereoselectivity of the reaction.

Electronic Effects: The electron-donating nature of the amine and ether groups would influence the electron density at the metal center. This, in turn, affects the metal's reactivity, its oxidation state stability, and its ability to participate in key catalytic steps like oxidative addition and reductive elimination.

Chelate Effect: If both tetrahydrofurfuryl groups coordinate to the metal center via their oxygen atoms along with the nitrogen atom, the resulting chelate complexes would exhibit enhanced stability compared to complexes with monodentate ligands. This stability can prevent ligand dissociation and catalyst deactivation.

The interplay of these effects dictates the performance of the catalyst. For instance, in olefin polymerization, the ligand architecture controls polymer branching, molecular weight, and catalyst activity. While not specific to this compound, studies on other amine-ligated complexes provide insight into these fundamental principles.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. wikipedia.org this compound or its metal complexes could be immobilized on a solid support (e.g., silica, alumina, or a polymer resin) to create a heterogeneous catalyst.

The tetrahydrofurfuryl moiety itself is relevant in the context of biomass valorization. Catalytic hydrogenation of furan-based compounds like furfural (B47365) often yields tetrahydrofurfuryl alcohol and other derivatives. nih.gov The design of solid catalysts for these transformations is an active area of research. nih.govrsc.org Amines can be produced via heterogeneous catalysis, and the structural features of the amine can influence reactivity. rsc.org

A heterogeneous catalyst incorporating the this compound ligand could offer unique selectivity due to the combined properties of the metal center, the ligand, and the solid support. The porous structure of a support material can also impart shape selectivity, as seen in zeolites, by controlling which molecules can access the active sites. youtube.com

Asymmetric Catalysis with Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Chiral derivatives of this compound could be powerful tools in asymmetric catalysis, acting either as organocatalysts or as ligands for transition metals.

As discussed in section 6.1.2, a chiral, non-racemic version of the amine, derived, for example, from enantiopure tetrahydrofurfuryl alcohol, could be directly employed in asymmetric organocatalysis.

Furthermore, these chiral amines can be used to synthesize chiral ligands for asymmetric transition metal catalysis. The combination of a chiral ligand with a metal center creates a chiral catalytic environment that can differentiate between enantiotopic faces, atoms, or groups of a prochiral substrate.

The development of chiral bifunctional catalysts, such as tertiary amine-squaramides, has led to highly efficient asymmetric Michael additions and other cyclization reactions, yielding products with excellent enantioselectivities. nih.gov Similarly, complexes of rare-earth metals with chiral amide-based ligands have been developed for asymmetric proton-transfer catalysis. nih.gov By analogy, a chiral this compound ligand could be used in conjunction with a variety of metals to catalyze a broad range of asymmetric transformations, including hydrogenations, C-C bond formations, and cyclizations. The precise stereochemical control would arise from the specific three-dimensional structure of the metal-ligand complex and its interaction with the substrate in the rate-determining transition state.

Green Chemistry Approaches in the Synthesis and Application of Di 2 Tetrahydrofurylmethyl Amine

Development of Sustainable Synthetic Routes

The shift towards sustainability in chemical manufacturing necessitates the development of synthetic pathways that are not only efficient but also environmentally benign. For Di(2-Tetrahydrofurylmethyl)amine, this involves sourcing starting materials from renewable feedstocks and utilizing greener solvent systems.

The synthesis of this compound can be rooted in renewable biomass, specifically through the valorization of lignocellulosic materials. mdpi.com Polysaccharides from biomass can be converted into platform molecules like furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net These furan (B31954) compounds serve as versatile, low-cost starting points for a variety of high-value chemicals, including amines. mdpi.comencyclopedia.pub

The production of this compound from furfural, a key biomass-derived aldehyde, typically proceeds through a series of transformations. A primary route involves the reductive amination of furfural to produce furfurylamine (B118560). This process can be achieved through various catalytic methods, including chemoenzymatic strategies that offer high yields under mild conditions. nih.gov Subsequently, the furfurylamine can undergo further reactions, such as dimerization and complete hydrogenation of the furan rings, to yield the target this compound. Another potential pathway is the direct reductive amination of tetrahydrofurfuryl alcohol, which is itself derived from the hydrogenation of furfural.

The transformation of these bio-based furanic oxygenates into amines often employs heterogeneous catalysts and various nitrogen sources in the presence of hydrogen. mdpi.comresearchgate.net While challenges such as side-reactions (e.g., hydrogenation, polymerization) exist, significant progress has been made in developing selective catalysts to achieve high yields of the desired amine products. mdpi.comresearchgate.netencyclopedia.pub

The choice of solvent is a critical factor in green synthesis. 2-Methyltetrahydrofuran (2-MeTHF), a solvent that can be derived from renewable resources like furfural or levulinic acid, presents a greener alternative to traditional petroleum-based solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). chempoint.comchemicalbook.comresearchgate.net Its use is strongly advocated by initiatives like the ACS Green Chemistry Pharmaceutical Roundtable. nih.gov

Table 1: Comparison of Solvent Properties

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

|---|---|---|---|

| Source | Renewable (from furfural, levulinic acid) researchgate.net | Petroleum-derived | Petroleum-derived |

| Boiling Point (°C) | 80 chempoint.com | 66 chempoint.com | 40 chempoint.com |

| Density (at 20°C) | 0.86 chempoint.com | 0.89 chempoint.com | 1.32 chempoint.com |

| Water Solubility in Solvent (%) | 4.1 chempoint.com | Infinite chempoint.com | 2.0 chempoint.com |

| Green Classification | Recommended, Class 3 nih.gov | Problematic | Hazardous |

Process Intensification Techniques (e.g., Ultrasound Irradiation)

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. tue.nl Ultrasound-assisted synthesis is a prominent example of such a technique that can be applied to the production of this compound. The application of ultrasonic irradiation can dramatically accelerate reaction rates, improve yields, and allow for milder reaction conditions. mdpi.comnih.gov

Assessment Using Green Chemistry Metrics and Principles (e.g., Atom Economy, Process Mass Intensity, EcoScale)

To quantify the "greenness" of a chemical process, a variety of metrics have been developed. These tools are essential for comparing different synthetic routes and identifying areas for improvement. nih.govwhiterose.ac.uk

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org An ideal, 100% atom-economical reaction (like an addition or rearrangement) incorporates all reactant atoms into the final product, generating no waste. rsc.org For substitution or elimination reactions, the AE is inherently lower. acs.org Improving atom economy is a fundamental goal of green chemistry, as it directly addresses waste prevention at the molecular level. acs.orgprimescholars.com

Process Mass Intensity (PMI): A more holistic metric widely used in the pharmaceutical industry, PMI assesses the total mass used in a process (reactants, solvents, reagents, process aids) relative to the mass of the final active pharmaceutical ingredient (API) produced. walisongo.ac.idacsgcipr.orgacsgcipr.org The formula is:

PMI = Total Mass in Process (kg) / Mass of Product (kg) A lower PMI indicates a more efficient and less wasteful process. acsgcipr.org The E-Factor is a related metric, where E-Factor = PMI - 1. nih.gov Analyzing the PMI of the synthesis of this compound would highlight the significant contribution of solvents and work-up materials to the waste stream, reinforcing the importance of using green solvents like 2-MeTHF and optimizing their recovery and reuse. nih.govwalisongo.ac.id

EcoScale: The EcoScale is a semi-quantitative tool that evaluates the greenness of a chemical reaction by assigning a score out of 100. cheminfo.org The scale starts at 100 and subtracts penalty points for non-ideal conditions, including reaction yield, price and availability of reagents, safety hazards, technical setup, and work-up procedures. cheminfo.org A higher score indicates a greener process. An EcoScale evaluation provides a more comprehensive picture than atom economy alone by incorporating both practical and safety-related parameters. nih.gov

Table 2: Hypothetical EcoScale Assessment for a Greener Synthesis of this compound

| Parameter | Penalty Calculation | Penalty Points |

|---|---|---|

| Base Score | 100 | |

| Yield | Assuming an 85% yield (100 - 85) | 15 |

| Reagents | Furfural (low cost, from biomass), Ammonia (B1221849) (low cost), H₂ (low cost), Catalyst (e.g., Ni-based, moderate cost) | 5 |

| Safety | Flammable gas (H₂), pressure needed | 10 |

| Technical Setup | Hydrogenation reactor (specialized equipment) | 5 |

| Temperature/Time | Reaction at elevated temperature (>50°C) | 5 |

| Work-up/Purification | Distillation (energy intensive) | 5 |

| Final EcoScale Score | 100 - (15+5+10+5+5+5) | 55 (Acceptable) |

This table represents a hypothetical assessment. An actual EcoScale score would require specific experimental data. A score above 75 is considered excellent, and above 50 is acceptable. nih.gov

Synthesis and Functionalization of Di 2 Tetrahydrofurylmethyl Amine Derivatives

Structural Modifications of the Amine Core and Tetrahydrofuran (B95107) Rings

No specific research findings on the structural modifications of the amine core or the tetrahydrofuran rings of Di(2-Tetrahydrofurylmethyl)amine were found in the searched scientific literature.

Design and Synthesis of Conjugates and Hybrid Systems

No specific examples or methods for the incorporation of this compound into larger molecular scaffolds, such as other heterocyclic systems, have been documented in the available literature.

There is no information available in the searched scientific literature regarding the integration of this compound with biologically relevant motifs.

Advanced Analytical Techniques for Characterization and Mechanistic Investigation

High-Resolution Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

The structural confirmation of Di(2-Tetrahydrofurylmethyl)amine is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecule's connectivity, mass, and functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the different hydrogen environments in the two tetrahydrofurylmethyl groups and the amine proton. The protons on the carbons adjacent to the nitrogen atom (α-protons) and the oxygen atom in the tetrahydrofuran (B95107) ring would exhibit the most downfield shifts due to the deshielding effects of these electronegative atoms. Spin-spin coupling between adjacent protons would lead to multiplet splitting patterns, providing valuable information about the connectivity of the carbon skeleton. The N-H proton signal is typically a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. shout.educationlibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide distinct signals for each unique carbon atom in the molecule. nih.govnih.gov Due to the symmetry of the compound, the number of signals would be less than the total number of carbon atoms. The chemical shifts of the carbon atoms are influenced by their local electronic environment. Carbons bonded to the electronegative nitrogen and oxygen atoms are expected to resonate at lower fields (higher ppm values) compared to the other aliphatic carbons in the tetrahydrofuran rings. nih.govnih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |

| Cα (adjacent to N) | 40 - 60 | Influence of the electronegative nitrogen atom. |

| Cβ, Cγ (in THF ring) | 20 - 40 | Typical range for aliphatic carbons. |

| Cδ (adjacent to O) | 65 - 75 | Influence of the electronegative oxygen atom. |

| C (methine in THF ring) | 70 - 80 | Influence of the adjacent oxygen atom. |

Note: These are estimated ranges and actual experimental values may vary.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₉NO₂), the molecular weight is 185.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 185. The fragmentation pattern would be characteristic of a secondary amine, with common fragmentation pathways including α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion.

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. shout.education This band is typically weaker and sharper than the broad O-H stretching band of alcohols. shout.education Other significant absorptions would include C-H stretching vibrations from the alkyl groups around 2850-2960 cm⁻¹ and C-O-C stretching from the tetrahydrofuran rings, typically in the 1070-1150 cm⁻¹ region. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm the absence of ketone or aldehyde impurities.

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing mixtures containing this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative purity information and qualitative identification of impurities. The choice of the GC column is critical for achieving good separation of the analyte from any starting materials, byproducts, or degradation products. Due to the polar nature of amines, specialized columns with basic deactivation are often used to prevent peak tailing and improve resolution. Headspace GC-MS is a particularly useful technique for the analysis of volatile amines in various matrices. bre.com

Interactive Data Table: General GC-MS Parameters for Amine Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary column with a polar or mid-polar stationary phase (e.g., polyethylene (B3416737) glycol or a specialized amine column) | To achieve good separation of polar analytes. |

| Injection Mode | Split/Splitless | To introduce an appropriate amount of sample onto the column. |

| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. |

| Oven Temperature Program | Ramped from a low initial temperature to a high final temperature | To separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | To identify and quantify the separated components based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of this compound, reversed-phase HPLC is a common approach. researchgate.netnih.gov Since the compound lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag is often necessary to enhance detection sensitivity. researchgate.netnih.gov Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for detection without derivatization. The mobile phase composition, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. dtu.dkepa.gov

Advanced Methods for Reaction Monitoring and Kinetic Studies

Understanding the reaction kinetics and mechanism of the formation of this compound is crucial for process optimization and control. Advanced in-situ analytical methods allow for real-time monitoring of the reaction progress.

In-situ Spectroscopic Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products as the reaction proceeds. nist.govbaua.deresearchgate.net This is achieved by inserting a probe directly into the reaction vessel, providing continuous data without the need for sampling. For example, the disappearance of the characteristic absorption bands of the starting materials and the appearance of the bands corresponding to this compound can be tracked over time. This data can then be used to determine reaction rates and elucidate the reaction mechanism.

Kinetic Studies: The synthesis of this compound can potentially be achieved through a Mannich-type reaction. nih.gov Kinetic studies of such reactions often involve monitoring the concentration of a key species over time under various reaction conditions (e.g., temperature, catalyst concentration). By analyzing the resulting kinetic data, the rate law, activation energy, and other important kinetic parameters can be determined. This information is vital for understanding the factors that influence the reaction rate and for scaling up the synthesis from the laboratory to an industrial setting.

Future Research Directions and Emerging Opportunities for Di 2 Tetrahydrofurylmethyl Amine

Expansion of Synthetic Diversity and Efficiency

The future development of applications for Di(2-Tetrahydrofurylmethyl)amine hinges on the ability to synthesize it and a wide array of its derivatives efficiently and from sustainable sources. Current research into related furanic amines provides a clear roadmap for achieving this.

The primary route for synthesizing this compound is expected to be through the reductive amination of precursors derived from furfural (B47365). Furfural is a key bio-based platform chemical obtained from the dehydration of C5 sugars found in lignocellulosic biomass. rsc.orgcsic.esnih.gov The likely synthetic pathway involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by its conversion to an amine. The switchable synthesis of furfurylamine (B118560) and tetrahydrofurfurylamine (B43090) from furfuryl alcohol using catalysts like Raney Nickel has been demonstrated, showcasing the feasibility of controlling the saturation of the furan (B31954) ring. researchgate.netrsc.org

Furthermore, a significant opportunity lies in the creation of a diverse library of this compound derivatives. By modifying the tetrahydrofuran (B95107) rings with various functional groups or altering the substitution on the amine nitrogen, a wide range of properties can be accessed. Studies on the synthesis of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have already shown the potential for creating new molecules with specific biological activities. researchgate.net

Table 1: Potential Synthetic Routes to this compound and its Derivatives

| Precursor 1 | Precursor 2 | Catalyst Type | Potential Product | Research Focus |

|---|---|---|---|---|

| Tetrahydrofurfuryl alcohol | Ammonia (B1221849) | Heterogeneous (e.g., Ni, Co, Ru) | This compound | One-pot synthesis, catalyst optimization |

| Tetrahydrofurfurylamine | Tetrahydrofurfuryl alcohol | Hydrogenation catalyst | This compound | Reaction conditions, selectivity |

| Tetrahydrofurfurylamine | Substituted Tetrahydrofurfural | Reductive amination catalyst | N-substituted Derivatives | Functional group tolerance, diversity |

Deeper Mechanistic Insights into Reactivity and Catalysis

The molecular structure of this compound, with its central nitrogen atom and two flanking ether linkages, suggests potential as both a catalyst and a ligand in catalysis. The lone pair of electrons on the nitrogen atom can function as a Brønsted or Lewis base, making it a candidate for organocatalysis.

Future research should delve into the mechanistic details of its catalytic activity. While direct studies are nascent, the well-documented use of other amines in catalysis provides a starting point. For instance, the reductive amination of furfural over metal catalysts involves complex surface interactions and reaction pathways that are influenced by the catalyst support and reaction conditions. dntb.gov.ua Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the adsorption of this compound on catalyst surfaces and predict its role in reaction mechanisms. This approach has been used to understand the differences in adsorption energies of ammonia and hydrogen on various metal surfaces, explaining the superior performance of Nickel catalysts in reductive amination. dntb.gov.ua

Kinetic studies will also be vital to understanding its reactivity. By systematically varying reaction parameters and substrate structures, researchers can elucidate the rate-determining steps and the influence of the tetrahydrofuran rings on the amine's nucleophilicity and steric hindrance.

Development of Novel Ligand Architectures and Catalytic Systems

The presence of three heteroatoms (one nitrogen, two oxygens) makes this compound an attractive candidate for a tridentate ligand in coordination chemistry. These donor atoms can bind to a metal center, creating a stable complex that can act as a catalyst for a variety of chemical transformations.

An emerging opportunity is the design of novel ligand architectures based on the this compound scaffold. By introducing additional donor groups onto the tetrahydrofuran rings or the amine nitrogen, ligands with tailored electronic and steric properties can be created. This strategy is widely used in the development of new catalytic systems. For example, ancillary amine ligands have been shown to significantly affect the properties and thermal stability of magnesium complexes. nih.gov Similarly, the versatile tris(2-pyridylmethyl)amine (B178826) (TPA) ligand has been used to create model complexes for studying metalloenzymes and their inhibitors. nih.gov

Enhanced Integration with Sustainable Chemical Processes

The most significant advantage of this compound is its potential to be derived entirely from renewable biomass. rsc.orgfrontiersin.org This positions it as a key building block in the development of a more sustainable chemical industry, aligning with the principles of green chemistry.

Future research will focus on integrating its synthesis and application into eco-friendly processes. This includes:

Biomass Valorization: Optimizing the conversion of raw lignocellulosic biomass into furfural and subsequently into this compound with minimal energy input and waste generation. nih.gov

Green Solvents: Utilizing environmentally benign solvents in its synthesis and downstream applications, moving away from volatile organic compounds.

Catalytic Efficiency: Developing highly active and recyclable catalysts to reduce the environmental footprint of the chemical transformations it is involved in. frontiersin.org

Enzymatic Processes: Exploring the use of enzymes for both the synthesis of derivatives and for polymerization, as has been successfully demonstrated for other furan-based monomers. nih.gov

The synthesis of α-furfuryl-2-alkylaminophosphonates, which have shown plant growth regulatory activities, highlights a green chemistry approach to creating valuable agrochemicals from furan precursors. nih.gov This serves as a model for how this compound could be used in sustainable chemical production.

Exploration of Interdisciplinary Applications in Materials Science and Chemical Biology

The unique structure of this compound opens doors to applications in diverse scientific fields, particularly materials science and chemical biology.

Materials Science: As a diamine with two flexible tetrahydrofuran rings, this compound is an excellent candidate for a monomer in polymer synthesis. msu.edu It can potentially react with dicarboxylic acids or their derivatives to form novel polyamides. Research on the enzymatic polymerization of dimethyl 2,5-furandicarboxylate with various diamines has produced a new class of bio-based polyamides with high-performance properties. nih.gov A closely related analogue, bis(hydroxylmethylfurfuryl)amine (BHMFA), has been specifically synthesized as a monomer to create functional biopolymers. researchgate.net This strongly suggests that this compound could be used to produce polymers with unique thermal and mechanical properties, potentially for use as engineering plastics, fibers, or adhesives.

Chemical Biology: The tetrahydrofuran motif is present in a wide range of biologically active marine natural products, which exhibit activities such as antifungal and anticancer properties. mdpi.com Furthermore, synthetic derivatives of tetrahydrofuran-2-ylmethylamine have demonstrated antibacterial activity. researchgate.net This precedent provides a strong rationale for exploring the biological potential of this compound and its derivatives. Future research could involve screening a library of these compounds against various biological targets, including bacteria, fungi, and cancer cell lines. The synthesis of hydroxylated metabolites of the drug ftorafur, which contains a tetrahydrofuran ring, illustrates how modifications to this scaffold can influence biological activity. nih.gov

Table 2: Potential Interdisciplinary Applications

| Field | Application | Rationale | Potential Impact |

|---|---|---|---|

| Materials Science | Monomer for Polyamides | Diamine structure suitable for polycondensation | Bio-based engineering plastics, fibers |

| Epoxy Resin Curing Agent | Secondary amine can react with epoxide rings | Advanced composites, adhesives | |

| Chemical Biology | Antibacterial/Antifungal Agents | Tetrahydrofuran motif in known bioactive molecules | New therapeutic agents |

| Agrochemicals | Analogues show plant growth regulatory activity | Sustainable crop protection |

Q & A

Q. Methodological Tip :

- Use GC-MS or HPLC to monitor reaction progress.

- Purify via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane).

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Question

1H and 13C NMR are critical for confirming regiochemistry and stereochemistry. For example:

- 1H NMR : Signals near δ 3.7–4.0 ppm correspond to tetrahydrofuran (THF) methylene protons adjacent to oxygen, while δ 2.5–3.0 ppm indicates N-bound methylene groups.

- 13C NMR : Carbons adjacent to nitrogen appear at δ 45–55 ppm, and THF ring carbons resonate at δ 25–35 ppm (CH₂) and δ 70–80 ppm (O-linked CH₂) .

Advanced Consideration : - Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in complex mixtures.

- IR spectroscopy (N-H stretch at ~3300 cm⁻¹) confirms amine functionality.

Q. Methodological Insight :

- Conduct X-ray crystallography to determine coordination geometry.

- Compare kinetic data (e.g., turnover frequency) with less-hindered amines to quantify steric impact.

What analytical methods are recommended for assessing the stability of this compound under varying storage conditions?

Basic Research Question

- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures (typically >150°C for similar amines).

- Oxidative Stability : Accelerated aging studies under O₂ atmosphere with HPLC monitoring for degradation products.

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture uptake, critical for storage protocol design .

Advanced Data Contradiction Analysis :

Discrepancies in reported stability may arise from impurities (e.g., residual solvents). Replicate studies under rigorously anhydrous conditions to isolate compound-specific behavior.

How can researchers resolve contradictions in reported catalytic efficiencies of this compound-derived complexes?

Advanced Research Question

Variations in catalytic performance often stem from:

- Differences in metal-ligand stoichiometry.

- Solvent effects on active site accessibility.

Resolution Strategy : - Standardize reaction conditions (solvent, temperature, substrate concentration).

- Use kinetic isotopic effects (KIEs) to probe rate-determining steps.

- Compare with structurally analogous ligands (e.g., di(2-picolyl)amine) to isolate steric/electronic contributions .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to prevent inhalation of vapors (amine volatility increases with temperature).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Q. Advanced Consideration :

- Conduct a hazard operability (HAZOP) study for large-scale reactions.

- Monitor airborne concentrations with real-time gas sensors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.